molecular formula C11H14N2O4 B8642666 3-(2-Methyl-5-nitro-phenylamino)propionic acid methyl ester

3-(2-Methyl-5-nitro-phenylamino)propionic acid methyl ester

Cat. No.: B8642666
M. Wt: 238.24 g/mol
InChI Key: OGOOTRDWRJDTTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Methyl-5-nitro-phenylamino)propionic acid methyl ester is a useful research compound. Its molecular formula is C11H14N2O4 and its molecular weight is 238.24 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H14N2O4

Molecular Weight

238.24 g/mol

IUPAC Name

methyl 3-(2-methyl-5-nitroanilino)propanoate

InChI

InChI=1S/C11H14N2O4/c1-8-3-4-9(13(15)16)7-10(8)12-6-5-11(14)17-2/h3-4,7,12H,5-6H2,1-2H3

InChI Key

OGOOTRDWRJDTTG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NCCC(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2,2′-Bis(diphenylphosphino)1,1′-binaphthyl [BINAP] (54.35 mg, 0.085 mmol) and Palladium(II)acetate [Pd(OAc)2] (6.95 mg, 0.028 mmol) in dry toluene (3 ml) was stirred vigorously and nitrogen was bubbled through the suspension for 30 minutes. To this, 3-Amino-propionic acid methyl ester (72.00 mg, 0.699 mmol), 2-Bromo-1-methyl-4-nitrobenzene (181.29 mg, 0.839 mmol) and dry Cesium Carbonate (683.5 mg, 2.097 mmol) were added. Nitrogen was bubbled through for another 30 minutes; the mixture was allowed to reflux overnight. The mixture was cooled, diluted with ethylacetate, water was added and the layers separated. The aqueous layer was extracted with ethyl acetate and the two organic extracts were combined. The organics were washed with brine, then dried (sodium sulfate), filtered and concentrated. Further purification by silica gel chromatography using 5-10% ethyl acetate/hexane as eluent provided 3-(2-Methyl-5-nitro-phenylamino)propionic acid methyl ester [5] as a yellow solid [Yield: 149.00 mg, 74.7%]
Quantity
54.35 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
6.95 mg
Type
catalyst
Reaction Step One
Quantity
72 mg
Type
reactant
Reaction Step Two
Quantity
181.29 mg
Type
reactant
Reaction Step Two
Name
Cesium Carbonate
Quantity
683.5 mg
Type
reactant
Reaction Step Two

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